molecular formula C8H9NO2S B3049399 6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide CAS No. 20503-39-3

6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Cat. No.: B3049399
CAS No.: 20503-39-3
M. Wt: 183.23 g/mol
InChI Key: NDCJFBRTZJCWDQ-UHFFFAOYSA-N
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Description

6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a chemical compound with the molecular formula C8H9NO2S. It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This method yields various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities (up to 99% yield and >99% ee) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale asymmetric hydrogenation processes, which are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b]thiophene 1,1-dioxide: A closely related compound without the amino group.

    6-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide: A derivative with a hydroxyl group instead of an amino group.

Uniqueness

6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is unique due to the presence of the amino group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This functional group also contributes to its biological activity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c9-7-2-1-6-3-4-12(10,11)8(6)5-7/h1-2,5H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCJFBRTZJCWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484424
Record name 6-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20503-39-3
Record name 6-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 6-nitro-1-benzothiophene 1,1-dioxide (2.02 g) in ethanol (200 mL) and methanol (60 mL) was added 10% palladium carbon (50% containing water, 265 mg), and the mixture was stirred under a hydrogen atmosphere for 12 hr. The reaction mixture was filtrated, and the filtrate was concentrated under reduced pressure. The residue was recrystallized from ethyl acetate to give the title compound as a white solid (yield 1.31 g, 75%).
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
265 mg
Type
catalyst
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Reactant of Route 2
6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Reactant of Route 3
6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Reactant of Route 4
6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Reactant of Route 5
6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Reactant of Route 6
6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

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